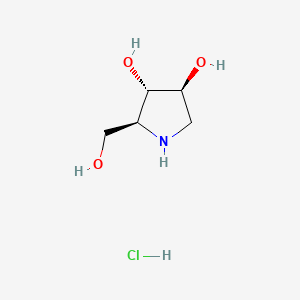
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride is a synthetic compound known for its inhibitory properties on various enzymes, particularly glycogen phosphorylase and α-glucosidases . This compound is a derivative of 1,4-dideoxy-1,4-imino-D-arabinitol and is used in various scientific research applications due to its unique chemical structure and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride involves the preparation of polyhydroxylated pyrrolidines. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. The process includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale .
化学反应分析
Types of Reactions
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Selective reduction of the compound can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides and other electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
科学研究应用
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride has diverse applications in scientific research, including:
作用机制
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride exerts its effects by inhibiting key enzymes involved in glycogen metabolism. It binds to the active site of glycogen phosphorylase and α-glucosidases, preventing the breakdown of glycogen and the hydrolysis of glycosidic bonds . This inhibition is achieved through the compound’s ability to mimic the transition state of the enzyme-substrate complex, thereby blocking the enzyme’s activity .
相似化合物的比较
Similar Compounds
Isofagomine: Another iminosugar known for its glycosidase inhibitory properties.
N-(2-hydroxyethyl)-1-deoxynojirimycin: Marketed as Glyset, used for treating type 2 diabetes.
N-butyl-1-deoxynojirimycin: Marketed as Zavesca, used for treating Gaucher disease.
1-deoxygalactonojirimycin: Marketed as Galafold, used for treating Fabry disease.
Uniqueness
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride is unique due to its specific inhibitory action on glycogen phosphorylase and α-glucosidases, making it a valuable tool in studying glycogen metabolism and developing treatments for related disorders . Its ability to selectively inhibit these enzymes with high potency sets it apart from other similar compounds .
属性
CAS 编号 |
100991-91-1 |
|---|---|
分子式 |
C5H12ClNO3 |
分子量 |
169.605 |
IUPAC 名称 |
(2S,3S,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m0./s1 |
InChI 键 |
PZGVJCJRMKIVLJ-SHLRHQAISA-N |
SMILES |
C1C(C(C(N1)CO)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

![(2S)-3-[(1E,5E)-trideca-1,5-dien-3-ynoxy]propane-1,2-diol](/img/structure/B563942.png)
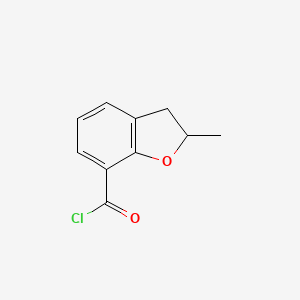

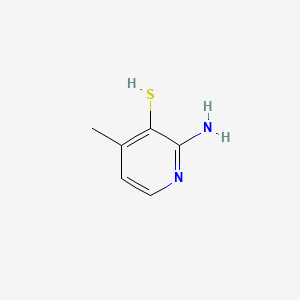
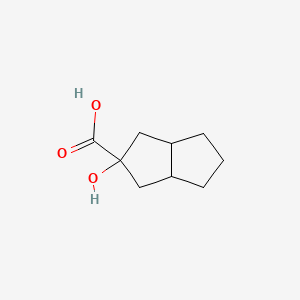
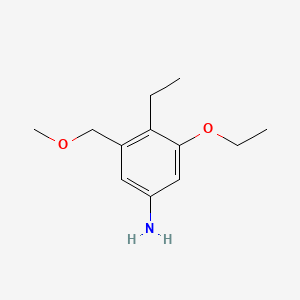
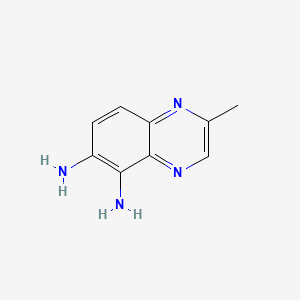
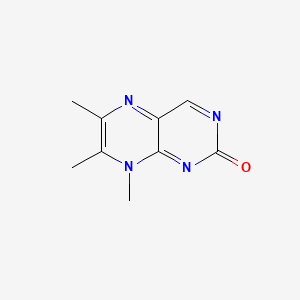
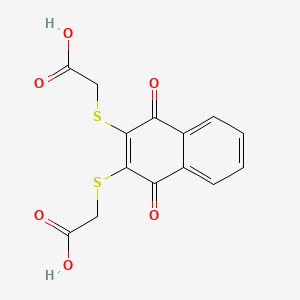
![2,2-dichloro-N-[(1R)-3-chloro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/structure/B563961.png)
